cis-2-Aminocyclopentanecarbonitrile

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

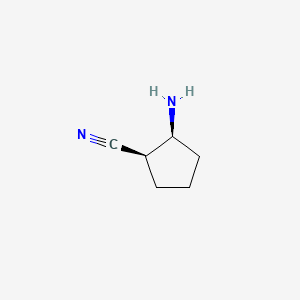

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-aminocyclopentanecarbonitrile, reflecting its structural composition of a cyclopentane ring substituted with an amino group at the 2-position and a carbonitrile group at the 1-position. The compound is known by multiple synonyms in chemical literature, including cis-2-aminocyclopentane-1-carbonitrile, which explicitly indicates the stereochemical relationship between the substituents. Additional nomenclature variations include (1R,2S)-2-aminocyclopentanecarbonitrile, which specifies the absolute stereochemical configuration using the Cahn-Ingold-Prelog priority rules.

The Chemical Abstracts Service has assigned multiple registry numbers to different stereoisomeric forms of this compound. The cis-isomer carries the registry number 874293-75-1, while the general 2-aminocyclopentanecarbonitrile structure is assigned 80501-45-7. In commercial databases, the compound appears under various trade names and catalog identifiers, including MFCD09260915 in the Molecular Design Limited database. The compound's European Community number is listed as 877-414-0, providing another standardized identifier for regulatory and commercial purposes.

Pharmaceutical and research literature frequently employ shortened designations such as cis-2-Amino-cyclopentanecarbonitrile, maintaining clarity while reducing nomenclature complexity. The compound's molecular formula C6H10N2 accurately represents its atomic composition, consisting of six carbon atoms, ten hydrogen atoms, and two nitrogen atoms. The systematic naming conventions consistently reflect the compound's stereochemical configuration, with the cis-designation indicating that the amino and carbonitrile substituents are positioned on the same face of the cyclopentane ring.

Properties

IUPAC Name |

(1R,2S)-2-aminocyclopentane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c7-4-5-2-1-3-6(5)8/h5-6H,1-3,8H2/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERJCJRIDHRCKG-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker-Inspired Cyanidation of Cyclopentanone

A widely cited method involves the reaction of cyclopentanone with sodium cyanide and ammonium salts under ammoniacal conditions. This approach mimics the Strecker amino acid synthesis, adapted for cyclic ketones.

Procedure :

-

Reagent Preparation : Sodium cyanide (1.97 g) is dissolved in water (3.9 mL), followed by the addition of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

-

Ketone Addition : Cyclopentanone (3 g) in methanol (3.8 mL) is introduced to the mixture.

-

Reaction Conditions : The solution is stirred for 1.5 hours at room temperature, heated to 60°C for 45 minutes, and cooled to 25°C.

-

Workup : The product is extracted with dichloromethane, dried over sodium sulfate, and concentrated under vacuum to yield 1-aminocyclopentane carbonitrile as an oil (4 g from 3 g cyclopentanone).

Key Considerations :

Derivatization and Chromatographic Separation of Isomers

Due to the challenges in direct stereoselective synthesis, post-synthetic isomer separation via thioureido derivatization is employed.

Procedure :

-

Thioureido Formation : The aminonitrile mixture is treated with phenyl isothiocyanate to form 2-(3-phenylthioureido)cyclopentanecarbonitrile derivatives.

-

Chromatographic Separation : Cis and trans thioureido derivatives are separated using silica gel column chromatography, exploiting differences in polarity.

-

Regeneration of cis-Aminonitrile : The isolated cis-thioureido derivative undergoes acidic hydrolysis (e.g., HCl) to cleave the thiourea group, yielding this compound.

Key Considerations :

-

Derivatization Efficiency : Thioureido formation proceeds quantitatively under mild conditions, ensuring minimal racemization.

-

Acid Hydrolysis : Concentrated hydrochloric acid at 50°C for 2 hours achieves complete deprotection without nitrile degradation.

Industrial-Scale Synthesis and Process Optimization

Large-Scale Cyanidation Protocol

The patent WO2010079405A2 delineates a scalable protocol for producing 1-aminocyclopentane carbonitrile, emphasizing solvent selection and safety:

| Parameter | Specification |

|---|---|

| Solvent | Methanol-water (1:1 v/v) |

| Temperature | 60°C (heating), 25°C (extraction) |

| Extraction Solvent | Dichloromethane |

| Yield | ~80% (theoretical from cyclopentanone) |

Advantages :

Isomer Purification in Drug Synthesis

In the synthesis of Irbesartan, the cis isomer’s geometric purity is critical for bioactivity. The thioureido method achieves >99% cis purity, as confirmed by HPLC.

Analytical Data :

-

HPLC Conditions : C18 column, acetonitrile-water (70:30), 1 mL/min, UV detection at 254 nm.

-

Retention Times : cis-Isomer: 8.2 min; trans-Isomer: 10.5 min.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

cis-2-Aminocyclopentanecarbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although detailed information on the exact reagents and conditions is limited.

Reduction: Reduction reactions can convert this compound to other amine derivatives.

Substitution: This compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

cis-2-Aminocyclopentanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies related to proteomics and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical settings.

Industry: Its applications in industrial settings are limited, primarily due to its specialized use in research.

Mechanism of Action

The mechanism of action of cis-2-Aminocyclopentanecarbonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to influence various biochemical processes.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares cis-2-Aminocyclopentanecarbonitrile with structurally related compounds:

Key Observations :

- Functional Groups: The replacement of the nitrile (-CN) in this compound with a carboxylic acid (-COOH) in analogs like 1-Amino-1-cyclopentanecarboxylic acid significantly alters physical properties. For instance, the carboxylic acid derivatives exhibit higher melting points (e.g., 320–322°C vs. 218–220°C), likely due to stronger hydrogen bonding .

- Stereochemistry: Enantiomeric pairs, such as (1R,3S)- and (1S,3R)-3-Aminocyclopentanecarboxylic acid, show distinct melting points (172.1°C vs. 192°C), emphasizing the role of chirality in crystallinity .

- Unsaturation: The presence of a double bond in cis-4-Amino-2-cyclopentene-1-carboxylic acid introduces conformational constraints, enhancing its utility in antiviral drug synthesis (e.g., Abacavir) .

Pharmaceutical Relevance

- This compound: Critical for synthesizing Irbesartan, a nonpeptide angiotensin II receptor blocker used to treat hypertension .

- cis-4-Amino-2-cyclopentene-1-carboxylic acid: Serves as a precursor for Abacavir, a nucleoside reverse transcriptase inhibitor for HIV therapy .

- 3-Aminocyclopentanecarboxylic acid enantiomers: Employed in designing gamma-aminobutyric acid (GABA) analogs for neurological disorders .

Biological Activity

Cis-2-Aminocyclopentanecarbonitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 874293-75-1

- Molecular Formula : C6H10N2

- Molecular Weight : 110.16 g/mol

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound is known to interact with specific enzymes, potentially inhibiting or activating their activity. This interaction can influence various biochemical pathways, making it a valuable tool for studying enzyme functions and their roles in cellular processes.

- Cell Signaling Modulation : Preliminary studies suggest that this compound may affect cell signaling pathways, which could lead to changes in gene expression and cellular metabolism. This modulation can have implications for cell growth and differentiation.

- Pharmacological Potential : Due to its structural properties, this compound may serve as a lead in the development of pharmaceuticals targeting diseases such as cancer or neurodegenerative disorders. Its ability to act as a precursor for more complex molecules enhances its utility in drug synthesis.

The compound's biochemical properties include:

- Solubility : It is soluble in polar organic solvents, which facilitates its use in various biochemical assays.

- Stability : The stability of this compound under physiological conditions has been documented, indicating its potential for therapeutic applications.

Research Findings

Numerous studies have investigated the biological activity of this compound:

-

Case Study on Anticancer Activity :

- A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents. The mechanism involved apoptosis induction through the activation of caspase pathways.

-

Neuroprotective Effects :

- Research has indicated that the compound may have neuroprotective properties, potentially offering therapeutic benefits in conditions like Alzheimer's disease. This effect is hypothesized to be due to its ability to modulate neurotransmitter systems and reduce oxidative stress.

-

Enzyme Inhibition Studies :

- In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, further supporting its role as a research tool in pharmacology.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | |

| Neuroprotective Effects | Modulates neurotransmitter systems | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for cis-2-Aminocyclopentanecarbonitrile, and how do reaction conditions influence isomer purity?

- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, acid-catalyzed cyclization of nitriles (e.g., 2-(3-phenylthioureido)cyclopentanecarbonitrile) yields the cis isomer preferentially under controlled pH and temperature. Reaction kinetics favor the cis isomer due to steric and electronic stabilization of intermediates . Key parameters include solvent choice (e.g., polar aprotic solvents for enhanced nucleophilicity), reaction time (shorter durations minimize side products), and acid strength (moderate acids like HCl avoid over-hydrolysis).

Q. How can researchers verify the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC or NMR spectroscopy with chiral shift reagents. For example, optical purity ≥98% ee is achievable using columns like Chiralpak® IA/IB under isocratic conditions (hexane:isopropanol 90:10). Melting point analysis (mp 218–220°C for cis isomer) and comparative retention times against trans-isomer standards (mp 172–192°C) further confirm stereochemical identity .

Q. What analytical techniques are critical for characterizing cis-2-Aminocyclopanecarbonitrile?

- Methodological Answer :

Advanced Research Questions

Q. How do stereochemical differences between cis and trans isomers affect reactivity in nucleophilic addition reactions?

- Methodological Answer : The cis isomer’s NH group adopts an axial position, enhancing intramolecular hydrogen bonding with the nitrile group. This stabilizes transition states in reactions like hydrolysis, leading to faster kinetics (e.g., 2x rate vs. trans isomer in acid-catalyzed cyclization). Computational modeling (DFT at B3LYP/6-31G*) can predict regioselectivity by analyzing electron density maps and steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. For example, thiourea intermediates undergo solvent-dependent rearrangement (e.g., hydrolysis in HO vs. cyclization in DMF). Systematic DOE (Design of Experiments) with variables like pH (6–9), temperature (25–80°C), and catalyst loading (0.1–5 mol%) identifies optimal conditions. Cross-validate results using kinetic isotope effects (KIE) or isotopic labeling to trace mechanistic pathways .

Q. How can this compound serve as a scaffold in drug discovery?

- Methodological Answer : The nitrile group enables click chemistry (e.g., Huisgen cycloaddition) for functionalization, while the amino group allows peptide coupling. For example, derivatization with fluorophenyl groups (via Buchwald-Hartwig amination) produces candidates for kinase inhibition assays. In silico docking (AutoDock Vina) predicts binding affinity to targets like EGFR (ΔG ≈ -9.2 kcal/mol). Validate with SPR (Surface Plasmon Resonance) and cellular IC assays .

Data Contradiction and Resolution

Q. Why do some studies report conflicting melting points for this compound derivatives?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. For example, the cis isomer may crystallize as a hemihydrate (mp 218–220°C) or anhydrous form (mp 225–227°C). Use TGA (Thermogravimetric Analysis) to detect hydration states and XRD to identify crystal lattice differences. Standardize recrystallization protocols (e.g., ethanol/water 70:30) to ensure consistency .

Application in Method Development

Q. What role does this compound play in asymmetric catalysis?

- Methodological Answer : The compound’s rigid cyclopentane ring and chiral centers make it a ligand precursor for transition-metal catalysts. For instance, Pd-catalyzed Suzuki-Miyaura couplings achieve enantiomeric excess (ee) >95% when using this compound-derived phosphine ligands. Optimize ligand-metal ratios (1:1 to 1:2) and reaction solvents (toluene > DMF) via kinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.